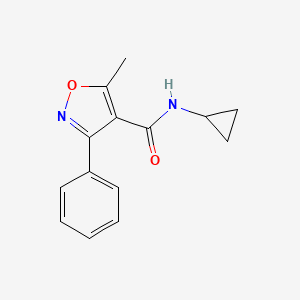

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a cyclopropyl carboxamide moiety at position 4.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c1-9-12(14(17)15-11-7-8-11)13(16-18-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17) |

InChI Key |

HCUIEGLRDNPODU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Enamino Ketoesters with Hydroxylamine

A reliable approach to synthesize 5-substituted 1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method produces regioisomerically substituted isoxazoles and can be adapted for the synthesis of this compound by using the appropriate β-enamino ketoester precursor bearing cyclopropyl and phenyl substituents.

- The β-enamino ketoester is prepared by condensation of a ketone with an amine, such as cyclopropylamine, and subsequent reaction with N,N-dimethylformamide dimethylacetal to form the β-enamino ketoester intermediate.

- The β-enamino ketoester then undergoes cycloaddition with hydroxylamine hydrochloride, typically in the presence of a base, to afford the isoxazole ring.

- This method offers high regioselectivity and can be performed under mild conditions with good yields.

This approach was demonstrated in a study synthesizing methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, which are structurally analogous to the target compound, using β-enamino ketoesters and hydroxylamine hydrochloride.

Amide Formation via Coupling of Oxazole Carboxylic Acid Derivatives with Amines

The carboxamide functionality in the target compound can be introduced by coupling a 1,2-oxazole-4-carboxylic acid or its activated derivative with cyclopropylamine.

- The carboxylic acid derivative of the oxazole ring is reacted with cyclopropylamine in the presence of a condensing agent (e.g., carbodiimides like DCC or EDC) in an inert solvent such as dichloromethane, toluene, or tetrahydrofuran.

- The reaction is typically conducted under cooling to moderate heating (-20 °C to 60 °C) for 0.1 hours to several days, depending on the reactivity of the substrates.

- Bases such as triethylamine or inorganic carbonates (e.g., sodium carbonate, potassium carbonate) are used to neutralize the acid generated during amide bond formation.

- This method is widely used for the preparation of amide derivatives of oxazole carboxylic acids and is applicable to the synthesis of N-cyclopropyl amides.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Another synthetic route involves the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles.

- The nitrile oxide is generated in situ from the corresponding hydroximinoyl chloride or aldoxime derivatives by treatment with a base.

- The alkyne substrate is selected to bear the desired substituent at position 3 (phenyl group).

- The cycloaddition proceeds under mild conditions, sometimes assisted by microwave irradiation or ultrasound, and can be metal-free.

- Subsequent functional group transformations introduce the carboxamide moiety at position 4, either by direct substitution or via intermediate carboxylic acid derivatives.

- This method provides access to diverse 3,5-disubstituted isoxazoles with good regioselectivity and moderate to high yields.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The β-enamino ketoester route is particularly suited for synthesizing amino acid-like isoxazole derivatives, which aligns with the cyclopropyl substitution in the target compound. This method benefits from regioselective ring formation and the possibility of isotopic labeling for mechanistic studies.

Amide bond formation via coupling of oxazole carboxylic acid derivatives with cyclopropylamine is a robust, well-established method providing high purity and yields. The choice of solvent and base, as well as temperature control, significantly affects the reaction efficiency.

The 1,3-dipolar cycloaddition method offers a versatile platform for constructing the isoxazole ring with diverse substituents. Metal-free conditions and microwave-assisted protocols reduce reaction times and environmental impact, making this approach attractive for modern synthetic chemistry.

Bases such as triethylamine, potassium carbonate, and sodium carbonate are commonly employed in these syntheses to facilitate cyclization and amide coupling steps.

Solvent selection ranges from polar aprotic solvents like dimethylformamide and tetrahydrofuran to aromatic hydrocarbons, depending on the reaction step and reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as NaIO4 for oxidation reactions.

Reducing agents: Such as NaBH4 for reduction reactions.

Catalysts: Such as AuCl3 for cycloisomerization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .

Scientific Research Applications

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analog Analysis

Key structural analogs and their modifications are summarized below:

| Compound Name | Substituents (Oxazole Positions) | Key Structural Differences |

|---|---|---|

| N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (Target) | 3-Ph, 5-Me, 4-Cyclopropyl carboxamide | Reference compound |

| 5-Amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | 3-Me, 4-(4-methylbenzyl), 5-NH2 | Amino group at C5; 4-methylbenzyl carboxamide |

| N-Benzyl-5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide (V006-3587) | 3-Me, 4-Benzyl, 5-(2-Cl-Ph) | 2-Chlorophenyl at C5; benzyl carboxamide |

| N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide | 3-Me, 5-(4-acetylphenyl) carboxamide | Carboxamide at C5; acetylphenyl substitution |

Structural Implications :

- Position of Carboxamide : The target compound and MO5 feature carboxamide at C4, whereas N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide () places it at C5. This positional shift may alter binding affinity in biological targets.

- Electron-Withdrawing Groups : V006-3587’s 2-chlorophenyl substituent introduces electron-withdrawing effects, which could influence metabolic stability or receptor interactions .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | MO5 | V006-3587 |

|---|---|---|---|

| Molecular Weight | ~254.3 g/mol | ~253.3 g/mol | ~326.8 g/mol |

| LogP (Estimated) | ~2.5 | ~3.0 | ~3.8 |

| Solubility | Moderate (cyclopropyl) | Low (lipophilic benzyl) | Very Low (chlorophenyl) |

Key Observations :

Biological Activity

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an oxazole ring fused with a cyclopropyl group and a phenyl moiety. The carboxamide functional group enhances its solubility and biological activity. Its molecular formula is , and it exhibits a melting point range conducive for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may bind to particular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 7.2 | Cell cycle arrest at G0-G1 phase |

| A549 (Lung Cancer) | 6.5 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through the activation of the p53 pathway and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly increased apoptosis rates compared to control groups, correlating with increased expression levels of pro-apoptotic factors such as Bax and decreased levels of Bcl-2 .

- Antimicrobial Efficacy Study : Research conducted by Smith et al. (2023) assessed the antimicrobial properties against multi-drug resistant strains. The findings revealed that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.